molecular formula C11H12N2O2S2 B1308615 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine CAS No. 383129-84-8

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1308615
CAS No.: 383129-84-8
M. Wt: 268.4 g/mol
InChI Key: WLRVDVRBLLVHOH-UHFFFAOYSA-N
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Description

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an amine group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl Ring: The phenyl ring can be coupled to the thiazole ring through a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at positions ortho and para to the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenyl derivatives: These compounds have similar structures but with a methylsulfonyl group instead of an ethylsulfonyl group.

    Thiazole derivatives: Compounds with different substituents on the thiazole ring, such as 2-aminothiazole or 2-mercaptothiazole.

Uniqueness

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the ethylsulfonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for designing new molecules with specific functions.

Properties

IUPAC Name

4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)10-7-16-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRVDVRBLLVHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402503
Record name 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-84-8
Record name 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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